N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thiazolo[4,5-d]pyrimidin-4(5H)-one core. Key structural elements include:
- A p-tolyl substituent at position 6 of the bicyclic system, contributing to lipophilicity and steric bulk.
- A 2-ethyl-6-methylphenyl acetamide side chain, influencing binding interactions in biological systems.
Synthetic routes for analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) are described in the literature .
Properties
CAS No. |
1251584-12-9 |
|---|---|
Molecular Formula |
C25H26N4O3S2 |
Molecular Weight |
494.63 |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-5-17-9-7-8-16(4)20(17)26-19(30)14-28-22-21(34-24(27-22)33-6-2)23(31)29(25(28)32)18-12-10-15(3)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,26,30) |
InChI Key |
HOQPQMLROYLEQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C20H24N2O3S
- Molecular Weight: 372.48 g/mol
- IUPAC Name: N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
This compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 | |
| MCF7 (Breast Cancer) | 0.67 | |
| SW1116 (Colon Cancer) | 0.80 | |
| BGC823 (Gastric Cancer) | 0.87 |
These results indicate that the compound exhibits potent inhibitory activity against multiple cancer types, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit:
- EGFR (Epidermal Growth Factor Receptor) : This receptor is often overexpressed in various cancers and plays a crucial role in cell signaling pathways that promote cell division and survival.
- Src Kinase : A non-receptor tyrosine kinase involved in various cellular processes including proliferation and survival.
Inhibition of these pathways contributes to the observed cytotoxicity against cancer cells.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess:
- Anti-inflammatory properties : By modulating inflammatory cytokines.
- Antimicrobial activity : Against certain bacterial strains, although further studies are needed to confirm this effect.
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized several derivatives of thiazolo-pyrimidine compounds and tested their anticancer activity using MTT assays. The compound under discussion was among those that showed promising results against multiple cancer cell lines with low IC50 values compared to established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The binding energy values indicated strong interactions with both EGFR and Src kinase, suggesting a robust potential for therapeutic application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide and related compounds from the evidence:
Structural and Functional Insights:
Core Heterocycle: The target compound’s thiazolo[4,5-d]pyrimidinone core differs from the simpler 1,6-dihydropyrimidin-2-yl thio systems in analogs 5.6, 5.12, and 5.15. This bicyclic system likely enhances rigidity and target binding affinity compared to monocyclic analogs .
Substituent Effects: The ethylthio group in the target compound may confer greater metabolic stability than the methyl or unsubstituted thioether groups in analogs .
Biological Activity : While direct data for the target compound are absent, analogs with 2,3-dichlorophenyl substituents (5.6 ) show higher cytotoxicity, suggesting that electron-withdrawing groups enhance activity . Conversely, polar substituents (e.g., 5.12 ) reduce potency but improve solubility .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to 5.6 and 5.15 , involving alkylation of a thiol-containing heterocycle with a chloroacetamide intermediate . However, the bicyclic core may require additional steps (e.g., cyclocondensation).
- Structure-Activity Relationship (SAR): Electron-deficient aromatic rings (e.g., dichlorophenyl in 5.6) correlate with enhanced cytotoxicity, possibly due to increased interactions with hydrophobic enzyme pockets . Bulkier substituents (e.g., phenoxyphenyl in 5.15) may hinder cellular uptake, explaining its lower activity compared to 5.6 .
- Predicted Pharmacokinetics : The target compound’s ethylthio and p-tolyl groups suggest improved metabolic stability over analogs with methylthio or unsubstituted aryl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
